4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside
Overview
Description
4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside is a compound with the molecular formula C26H33NO17 . It is used in the study of carbohydrate chemistry and enzymatic reactions . This compound acts as a substrate for various glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition .
Molecular Structure Analysis
The InChI key for this compound is PZFOIXKCWZUCOH-VAMOREDXSA-N . The IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate .Physical and Chemical Properties Analysis
The compound has a molecular weight of 631.54 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Chemical Synthesis: This compound has been utilized in various chemical syntheses, demonstrating its versatility in creating complex glycosides. For instance, Iyer and Goldstein (1969) synthesized p-nitrophenyl β-sophoroside and p-nitrophenyl β-laminarabioside using this compound as a key intermediate, showcasing its utility in carbohydrate research (Iyer & Goldstein, 1969).
- Structural Analysis: The compound's crystal structure has been determined, aiding in the understanding of its stereochemistry. This is pivotal in fields like medicinal chemistry and material science, where the arrangement of molecules can greatly influence their properties and applications (Abboud et al., 1997).
Application in Oligosaccharide Synthesis
- Glycosylation Studies: Researchers like Jain and Matta (1992) have used this compound to develop novel methods for the stereoselective synthesis of α-D-glucopyranosyl linked oligosaccharides (Jain & Matta, 1992). This has implications for the synthesis of complex carbohydrates and glycobiology.
Utility in Glycoprotein Research
- Immunogen Synthesis: The compound has been employed in the synthesis of disaccharides for preparing immunogens with known immunodeterminants on glycoproteins, contributing to immunology and vaccine development (Ekborg et al., 1982).
Mechanism of Action
Future Directions
This compound finds applications in drug discovery and development, particularly in designing therapeutics for diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders . Its role as a substrate for various glycosyltransferases and glycosidases makes it valuable in the investigation of their mechanisms and inhibition .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO17/c1-11(29)37-10-18-21(38-12(2)30)23(39-13(3)31)24(40-14(4)32)26(43-18)44-22-20(34)19(33)17(9-28)42-25(22)41-16-7-5-15(6-8-16)27(35)36/h5-8,17-26,28,33-34H,9-10H2,1-4H3/t17-,18-,19-,20+,21-,22-,23+,24-,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFOIXKCWZUCOH-VAMOREDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126174 | |
Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26255-69-6 | |
Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26255-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.